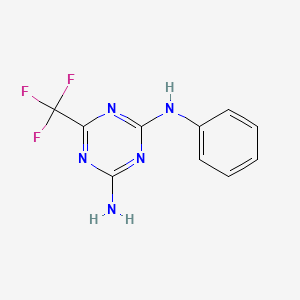
N-phenyl-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-phenyl-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine, commonly known as 'PTI-1', is a small molecule inhibitor that has gained much attention in recent years due to its potential as a therapeutic agent. PTI-1 has been found to inhibit the activity of several protein kinases, which are enzymes that play a key role in various cellular processes. In
Mecanismo De Acción
Target of Action
The primary targets of N-Phenyl-6-Trifluoromethyl-[1,3,5]Triazine-2,4-Diamine are currently unknown . This compound is part of a collection of rare and unique chemicals provided for early discovery researchers
Mode of Action
Triazine derivatives are known to exhibit a wide range of biological activities, including antibacterial, anticancer, anticonvulsant, antifungal, anti-hiv, anti-inflammatory, antimalarial, analgesic, and anti-ulcer effects . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Triazine derivatives are known to interact with various biochemical pathways due to their diverse biological activities
Result of Action
Triazine derivatives are known to have a wide range of biological activities
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of PTI-1 is its selectivity for PIM kinases, which allows for more specific targeting of these kinases. However, PTI-1 has a relatively short half-life, which may limit its efficacy in vivo. In addition, PTI-1 has poor solubility in aqueous solutions, which may make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research and development of PTI-1. One direction is to improve the pharmacokinetic properties of PTI-1, such as its half-life and solubility, in order to increase its efficacy in vivo. Another direction is to explore the potential of PTI-1 as a therapeutic agent for other diseases, such as malaria. Finally, further research is needed to fully understand the mechanism of action of PTI-1 and its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of PTI-1 involves the reaction of 2,4,6-trichloro-1,3,5-triazine with aniline and trifluoroacetic acid in the presence of a base catalyst. The resulting product is then purified through a series of chromatography steps. The yield of PTI-1 is typically around 30-40%, and the purity of the final product can be confirmed through various analytical techniques such as NMR and HPLC.
Aplicaciones Científicas De Investigación
PTI-1 has been found to inhibit the activity of several protein kinases, including PIM1, PIM2, and PIM3. These kinases are known to play a role in various cellular processes such as cell growth, survival, and differentiation. PTI-1 has been shown to have anti-tumor activity in various cancer cell lines, including prostate, breast, and leukemia. In addition, PTI-1 has been found to enhance the efficacy of other chemotherapeutic agents, such as cisplatin and doxorubicin.
Propiedades
IUPAC Name |
2-N-phenyl-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N5/c11-10(12,13)7-16-8(14)18-9(17-7)15-6-4-2-1-3-5-6/h1-5H,(H3,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQDCEOQPMWHKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49641194 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(hydroxymethyl)phenyl]-2-(1-naphthyloxy)acetamide](/img/structure/B5762827.png)
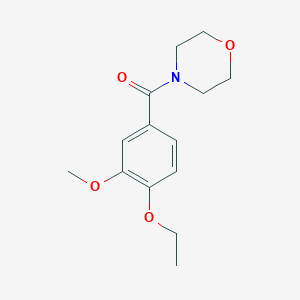
![4-[(4-fluorobenzylidene)amino]benzoic acid](/img/structure/B5762839.png)
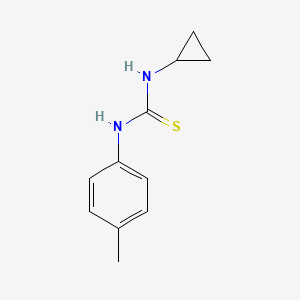
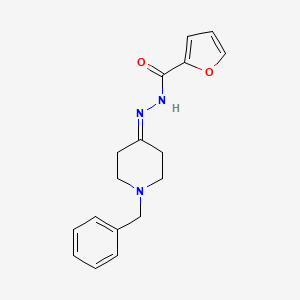
![N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide](/img/structure/B5762883.png)
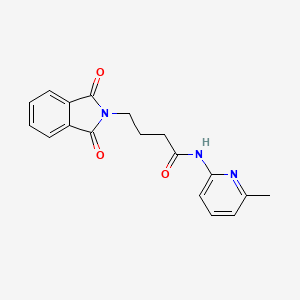
![4-acetyl-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5762894.png)
![dimethyl 5-{[(4-methylphenyl)acetyl]amino}isophthalate](/img/structure/B5762906.png)
![1,3-dimethyl-8-{[3-(trifluoromethyl)phenyl]amino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5762914.png)
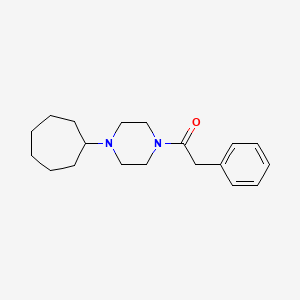
![2-methoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5762924.png)
![2-[(3,4-dichlorobenzyl)thio]-5-methyl-1,3,4-thiadiazole](/img/structure/B5762927.png)
![5-methyl-2-[(4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol](/img/structure/B5762930.png)